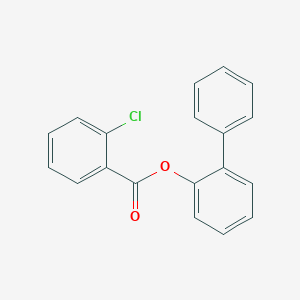

2-Chlorobenzoic acid, 2-biphenyl ester

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H13ClO2 |

|---|---|

Molekulargewicht |

308.8g/mol |

IUPAC-Name |

(2-phenylphenyl) 2-chlorobenzoate |

InChI |

InChI=1S/C19H13ClO2/c20-17-12-6-4-11-16(17)19(21)22-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H |

InChI-Schlüssel |

JOZUJZWOJILXKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3Cl |

Herkunft des Produkts |

United States |

Methodologies for Chemical Synthesis and Derivatization of 2 Chlorobenzoic Acid, 2 Biphenyl Ester

Classical Esterification Approaches and Their Modern Adaptations

Classical esterification methods remain fundamental in organic synthesis. However, for sterically hindered substrates like 2-chlorobenzoic acid and 2-phenylphenol (B1666276), modifications to standard protocols are often necessary to achieve reasonable yields.

Steglich Esterification and Modifications

The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This method is particularly advantageous for sterically demanding substrates where other methods may fail. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org The role of DMAP is crucial as it acts as an acyl transfer agent, forming a more reactive acylpyridinium salt. organic-chemistry.org

For the synthesis of 2-chlorobenzoic acid, 2-biphenyl ester, a typical Steglich protocol would involve the reaction of 2-chlorobenzoic acid with 2-phenylphenol in the presence of DCC and a catalytic amount of DMAP in an aprotic solvent like dichloromethane (B109758) (CH2Cl2). Given the steric hindrance, the reaction may require elevated temperatures and longer reaction times to proceed to completion. A greener alternative to hazardous chlorinated or amide solvents is the use of acetonitrile, which has been shown to be effective for Steglich esterifications with comparable rates and yields. nih.gov

Table 1: Representative Conditions for Steglich Esterification of Hindered Substrates

| Carboxylic Acid | Alcohol/Phenol | Coupling Reagent | Catalyst | Solvent | Conditions | Yield | Reference |

| Sterically Hindered Carboxylic Acids | Various Alcohols | DCC | DMAP (3-10 mol%) | CH2Cl2 | 0°C to 20°C, 3h | Good | organic-chemistry.org |

| Various Carboxylic Acids | 1° and 2° Alcohols, Phenols | EDCI | DMAP | Acetonitrile | Not specified | High | nih.gov |

| Carboxylic Acids | Oxazolidinones/ Thiazolidinethiones | DCC | DMAP (catalytic) | Not specified | Not specified | Good | researchgate.net |

Mitsunobu Reaction and Its Efficacy

The Mitsunobu reaction provides a powerful method for the synthesis of esters from carboxylic acids and alcohols with inversion of stereochemistry at the alcohol center. researchgate.net The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net While highly effective for a wide range of substrates, the Mitsunobu reaction can be sluggish for sterically hindered phenols and alcohols. nih.govfau.edu

To overcome the challenge of steric hindrance in the synthesis of 2-biphenyl 2-chlorobenzoate (B514982), modifications to the standard Mitsunobu protocol are essential. Research has demonstrated that the use of sonication in combination with high concentrations of reactants can dramatically increase the rate of Mitsunobu reactions involving sterically hindered substrates. nih.govfau.eduorganic-chemistry.orgacs.org For instance, reactions that would typically require several days can be completed in a matter of minutes to hours with good yields under sonication. nih.govfau.eduorganic-chemistry.org This acceleration is attributed to the efficient mixing and potential generation of localized "hot spots" or radical intermediates. organic-chemistry.orgacs.org

Table 2: Efficacy of Mitsunobu Reaction for Hindered Substrates with Sonication

| Phenol | Alcohol | Conditions | Reaction Time | Yield | Reference |

| Methyl Salicylate | Neopentyl Alcohol | 3.0 M, Sonication | 15 min | 75% | nih.govfau.edu |

| 2,6-Dimethylphenol | Neopentyl Alcohol | High Concentration, Sonication | Not specified | High | fau.edu |

| Methyl Salicylate | Cyclohexanol | High Concentration, Sonication | 15 min | 85% | fau.edu |

Fischer Esterification Under Optimized Conditions

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. usm.my To drive the reaction towards the ester product, an excess of one reactant (usually the alcohol) is used, and the water formed is typically removed. For sterically hindered substrates like 2-chlorobenzoic acid, the reaction rates are often slow under standard conditions.

Modern adaptations of the Fischer esterification have been developed to improve its efficiency for challenging substrates. One such adaptation is the use of sealed-vessel microwave irradiation. usm.my This technique allows for rapid heating of the reaction mixture to temperatures above the boiling point of the solvent, significantly accelerating the reaction rate. For substituted benzoic acids, optimized microwave conditions, including the periodic addition of the acid catalyst to overcome deactivation, have been shown to provide good yields in significantly reduced reaction times compared to conventional heating. usm.my

Catalytic Synthesis Strategies

Catalytic methods offer powerful alternatives to classical esterification, often proceeding under milder conditions with higher functional group tolerance.

Transition Metal-Catalyzed Esterification Protocols (e.g., Palladium, Copper Catalysis)

Transition metal catalysis, particularly with palladium and copper, has emerged as a versatile tool for the formation of C-O bonds in aryl esters.

Copper-Catalyzed Synthesis: The Ullmann condensation, a copper-promoted reaction, has traditionally been used for the synthesis of aryl ethers and related compounds. wikipedia.org While early methods required harsh conditions, modern copper-catalyzed protocols for C-O bond formation proceed under milder conditions. These reactions can be applied to the synthesis of aryl esters from aryl halides and carboxylic acids or phenols. For the synthesis of 2-biphenyl 2-chlorobenzoate, a copper-catalyzed cross-coupling of 2-chlorobenzoic acid with 2-phenylphenol could be envisioned. Research on the copper-catalyzed amination of 2-chlorobenzoic acid demonstrates that this substrate is amenable to copper-catalyzed cross-coupling reactions. nih.govresearchgate.net The use of ultrasound irradiation has also been shown to enhance the rates and yields of copper-catalyzed Ullmann-type reactions involving 2-chlorobenzoic acids. researchgate.net

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are highly effective for the formation of C-C and C-heteroatom bonds. While more commonly used for C-N and C-C bond formation, palladium catalysts can also mediate the synthesis of aryl esters. One potential route to 2-biphenyl 2-chlorobenzoate is the palladium-catalyzed carbonylative cross-coupling of a dihalobiphenyl with an appropriate nucleophile. More directly, palladium-catalyzed coupling of 2-chlorobenzoic acid with 2-phenylphenol could be explored, though this is a challenging transformation. Related palladium-catalyzed reactions, such as the cross-coupling of 2-iodobiphenyls, demonstrate the utility of palladium in activating C-H bonds for the formation of complex aromatic structures. rsc.org

Table 3: Overview of Relevant Transition Metal-Catalyzed Cross-Coupling Reactions

| Substrates | Catalyst System | Conditions | Product Type | Reference |

| 2-Chlorobenzoic Acid, Anilines | Cu/Cu2O | 130°C, 24h | N-Aryl Anthranilic Acids | nih.govresearchgate.net |

| 2-Chlorobenzoic Acids, Aminothiazoles | Cu/CuI, Ultrasound | Room Temp, 15 min | Thiazoloquinazolinones | researchgate.net |

| Aryl Halides, Malonates | CuCl, Oxalamide ligand | 80°C | α-Aryl-esters | organic-chemistry.org |

| 2-Iodobiphenyls, o-Chloroacetophenones | Palladium | Not specified | Tribenzocyclooctanones | rsc.org |

| Aryl/Vinylic Iodides, Phenols | Palladium | Not specified | Cyclized-Coupled Products | nih.gov |

Organocatalytic Methods for Aryl Ester Formation

Organocatalysis has gained prominence as a green and metal-free alternative for a wide range of chemical transformations, including esterification. These methods often rely on the use of small organic molecules to catalyze the reaction.

Enzyme-Mediated Esterification for this compound Synthesis

Enzymatic esterification has emerged as a significant tool in organic synthesis, prized for its high selectivity and operation under mild reaction conditions. researchgate.net Lipases are the most commonly used enzymes for this purpose, catalyzing the esterification of a wide range of substrates, including aromatic acids and alcohols. researchgate.netnih.gov The synthesis of this compound can be achieved by reacting 2-chlorobenzoic acid with 2-phenylphenol in the presence of a suitable lipase (B570770).

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are often preferred as they can be easily recovered and reused, reducing costs and simplifying product purification. nih.govresearchgate.net The reaction is typically conducted in an organic solvent to solubilize the hydrophobic substrates. However, the choice of solvent is critical, as it can influence enzyme activity and stability. inrae.fr Alternatively, the reaction can be performed in a solvent-free system, which aligns with green chemistry principles.

The general mechanism involves the activation of the carboxylic acid by the lipase to form an acyl-enzyme intermediate, which then reacts with the alcohol (2-phenylphenol) to release the ester product and regenerate the enzyme. nih.gov Key parameters that influence the reaction's efficiency include temperature, substrate molar ratio, and enzyme concentration. nih.govfrontiersin.org For instance, a study on the synthesis of octyl formate (B1220265) found that a 1:7 molar ratio of acid to alcohol and a temperature of 40°C were optimal when using Novozym 435. nih.gov While specific optimal conditions for the synthesis of this compound would require empirical determination, the principles of lipase-catalyzed esterification provide a clear framework for this synthetic route. core.ac.ukpsu.edu

Table 1: Factors Influencing Enzyme-Mediated Esterification

| Parameter | Influence on Reaction | Typical Conditions/Considerations |

| Enzyme | Catalyzes the esterification reaction; determines selectivity. | Immobilized lipases (e.g., Novozym 435, Candida antarctica lipase B) are common. nih.govnih.gov |

| Substrates | 2-Chlorobenzoic Acid and 2-Phenylphenol. | Hydrophobicity may require a solvent for solubilization or a solvent-free melt system. researchgate.net |

| Solvent | Solubilizes reactants and can affect enzyme activity. | Non-polar solvents like hexane (B92381) or solvent-free conditions are often used. core.ac.uk |

| Temperature | Affects reaction rate and enzyme stability. | Typically moderate, ranging from 30°C to 60°C. psu.edu |

| Substrate Ratio | Can shift the reaction equilibrium towards product formation. | An excess of one reactant (often the alcohol) is commonly used. nih.gov |

| Water Removal | Water is a byproduct; its removal drives the reaction forward. | Can be achieved by vacuum or molecular sieves. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis is a key principle of green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. For the esterification of 2-chlorobenzoic acid with 2-phenylphenol, a solvent-free approach would involve heating the two reactants together, likely in the presence of a solid, reusable catalyst. Simple metal salts, such as those of zinc, have been shown to be effective catalysts for solvent-free esterification of fatty acids. nih.gov Similarly, solid acid catalysts like amorphous silica-zirconia can promote esterification under these conditions. nih.gov

Enzymatic reactions can also be conducted without solvents. In such a scenario, the reaction mixture consists of the substrates and the immobilized enzyme, often heated to a temperature where the reactants are molten, allowing for sufficient mixing and interaction with the catalyst.

Utilization of Renewable Resources and Sustainable Catalysts

While the precursors for 2-chlorobenzoic acid and 2-phenylphenol are traditionally derived from petrochemical feedstocks, a green chemistry approach encourages the exploration of bio-based routes. For example, lignin, a complex polymer found in plant biomass, is a potential renewable source of aromatic compounds. acs.org

The use of sustainable catalysts is another cornerstone of green synthesis.

Enzymes (Lipases): As discussed, lipases are biodegradable, operate under mild conditions, and can be reused, making them highly sustainable catalysts. researchgate.net

Heterogeneous Catalysts: Solid catalysts like amorphous silica-zirconia or zirconyl chloride octahydrate (ZrOCl₂·8H₂O) are advantageous because they are easily separated from the reaction mixture and can be recycled multiple times without significant loss of activity. nih.govresearchgate.net This simplifies product purification and reduces waste. nih.gov

Nanocatalysts: Advanced catalysts, such as water-soluble fullerene-supported palladium chloride, have been developed for creating biphenyl (B1667301) structures (a key part of the ester) in water, offering high efficiency and recyclability. researchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. The direct esterification of 2-chlorobenzoic acid and 2-phenylphenol is an inherently atom-economical reaction.

The reaction is: C₇H₅ClO₂ (2-Chlorobenzoic Acid) + C₁₂H₁₀O (2-Phenylphenol) → C₁₉H₁₃ClO₂ (this compound) + H₂O (Water)

In this process, the only byproduct is water, which is non-toxic. The majority of the atoms from the reactants are incorporated into the final product, leading to a high theoretical atom economy and minimizing waste generation.

Reaction efficiency, which is reflected in the chemical yield, is also a critical factor. High yields mean that less raw material is wasted. The efficiency of the esterification can be maximized by optimizing reaction conditions such as temperature, reaction time, and the catalyst used. For example, a patented process for synthesizing o-chlorobenzoic acid from o-chlorotoluene reports yields as high as 98.2%. google.com Achieving similar high efficiency in the subsequent esterification step is a key goal for a green and economically viable process.

Synthetic Routes to Key Precursors

Preparation of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is a valuable chemical intermediate used in the synthesis of pharmaceuticals and dyes. guidechem.comnbinno.com It can be prepared through several established synthetic routes.

Oxidation of 2-Chlorotoluene (B165313): This is the most common industrial method. nbinno.com The methyl group of 2-chlorotoluene is oxidized to a carboxylic acid.

Using Potassium Permanganate (B83412) (KMnO₄): A classic laboratory and industrial method involves heating 2-chlorotoluene with KMnO₄ in an aqueous solution. wikipedia.orgmiracosta.eduorgsyn.org This method is effective but generates a significant amount of manganese dioxide (MnO₂) waste. miracosta.eduorgsyn.org

Using Catalytic Oxidation: More modern, greener approaches use oxygen or air as the oxidant in the presence of a catalyst. A common system involves a composite catalyst of cobalt acetate (B1210297) and manganese acetate with a sodium bromide promoter in an acetic acid solvent at elevated temperature and pressure. google.comguidechem.comprepchem.com This method offers high yields (over 98%) and avoids the large-scale inorganic waste of the permanganate route. google.com

Using Ozone: The liquid-phase oxidation of 2-chlorotoluene with ozone has also been studied as a low-waste alternative. health-man.com.ua

Hydrolysis of 2-Chlorobenzonitrile (B47944): This method involves the hydrolysis of the nitrile group (-CN) of 2-chlorobenzonitrile to a carboxylic acid (-COOH). The reaction is typically carried out by heating with a strong acid, such as hydrochloric acid, or a base. chemicalbook.comgoogle.com 2-Chlorobenzonitrile itself is produced by the ammoxidation of 2-chlorotoluene. wikipedia.org

From Anthranilic Acid (Sandmeyer Reaction): 2-Chlorobenzoic acid can also be synthesized from anthranilic acid. This process involves the diazotization of the amino group on anthranilic acid with sodium nitrite (B80452) and hydrochloric acid, followed by a copper-catalyzed substitution with a chloride ion. orgsyn.orgyoutube.com

Table 2: Comparison of Synthetic Routes to 2-Chlorobenzoic Acid

| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Advantages | Disadvantages |

| Oxidation | 2-Chlorotoluene | KMnO₄ | Well-established, good for large scale. orgsyn.org | Generates MnO₂ waste. miracosta.edu |

| Catalytic Oxidation | 2-Chlorotoluene | O₂, Co/Mn/Br catalyst | High yield (>98%), less waste, uses air as oxidant. google.com | Requires high pressure and temperature. google.com |

| Hydrolysis | 2-Chlorobenzonitrile | HCl or NaOH | High purity product. chemicalbook.com | Precursor synthesis adds steps. wikipedia.org |

| Sandmeyer Reaction | Anthranilic Acid | NaNO₂, HCl, CuCl | A classic method for introducing halogens. youtube.com | Involves diazotization which requires careful temperature control. youtube.com |

Preparation of 2-Biphenylol (2-Hydroxybiphenyl)

2-Biphenylol, also known as 2-hydroxybiphenyl or o-phenylphenol, is a crucial precursor for the synthesis of this compound. Its industrial production and laboratory synthesis are well-established, with several viable routes available.

One of the primary industrial methods for synthesizing 2-biphenylol involves the cyclization of cyclohexanone (B45756) to form cyclohexenylcyclohexanone, which is then dehydrogenated. Another significant industrial route is the base-promoted hydroxylation of chlorobenzene, which can yield a mixture of phenylphenols.

In a laboratory setting, a common and effective method for the preparation of 2-biphenylol is through the Suzuki coupling reaction. This involves the cross-coupling of a phenylboronic acid with a protected 2-halophenol, such as 2-bromophenol, in the presence of a palladium catalyst and a base. The protecting group is subsequently removed to yield the final product.

Another established laboratory-scale synthesis involves the diazotization of 2-aminobiphenyl (B1664054), followed by hydrolysis of the resulting diazonium salt. This method provides a reliable route to 2-biphenylol from readily available starting materials. The reaction proceeds by treating 2-aminobiphenyl with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid, to form the diazonium salt. Gentle heating of this intermediate in an aqueous solution leads to the formation of 2-biphenylol.

The selection of the synthetic route often depends on factors such as the desired scale of production, the availability of starting materials, and the required purity of the final product.

| Starting Material | Reagents | Product | Typical Conditions |

| Cyclohexanone | Catalyst | Cyclohexenylcyclohexanone, then 2-Biphenylol | High temperature, dehydrogenation catalyst |

| Chlorobenzene | Strong base (e.g., NaOH) | Mixture of phenylphenols | High temperature and pressure |

| 2-Bromophenol | Phenylboronic acid, Pd catalyst, base | 2-Biphenylol | Inert atmosphere, suitable solvent |

| 2-Aminobiphenyl | NaNO2, H2SO4, H2O | 2-Biphenylol | Low temperature for diazotization, followed by heating |

Post-Synthetic Modification and Derivatization of this compound

Once synthesized, this compound serves as a versatile intermediate for further chemical transformations. These modifications can be broadly categorized into reactions occurring at the chlorinated aromatic ring and those involving the ester linkage.

The chlorine substituent on the benzoic acid portion of the molecule is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chlorinated aromatic ring with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the benzoate (B1203000) moiety, leading to the formation of substituted biphenyl derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chlorinated ring with a primary or secondary amine. This provides a direct route to N-aryl compounds, which are important structural motifs in many biologically active molecules and functional materials.

Sonogashira Coupling: The introduction of an alkyne group can be achieved through the Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst to couple the chlorinated ring with a terminal alkyne. This reaction is valuable for the synthesis of precursors for more complex structures and for the creation of materials with interesting photophysical properties.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl chlorides compared to their more activated fluoro or nitro-substituted counterparts, under forcing conditions or with highly nucleophilic reagents, the chlorine atom can be displaced by a nucleophile. This can include strong nucleophiles like alkoxides or thiolates at elevated temperatures.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, base | Biaryl or alkyl-aryl substituted ester |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | N-Aryl substituted ester |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted ester |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, RS⁻) | Heat | Ether or thioether substituted ester |

The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification reactions, which can be used to liberate the constituent acid and alcohol or to generate new ester derivatives.

Hydrolysis: The ester can be hydrolyzed back to 2-chlorobenzoic acid and 2-biphenylol under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible and proceeds through a tetrahedral intermediate.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the salt of 2-chlorobenzoic acid and 2-biphenylol. Subsequent acidification is required to obtain the free 2-chlorobenzoic acid.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of methyl 2-chlorobenzoate and 2-biphenylol. This reaction is an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing one of the products as it is formed.

| Reaction | Reagents | Products | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 2-Chlorobenzoic acid, 2-Biphenylol | Heat |

| Base-Mediated Hydrolysis (Saponification) | Strong base (e.g., NaOH), H₂O | Salt of 2-Chlorobenzoic acid, 2-Biphenylol | Heat |

| Transesterification | Alcohol (R'OH), acid or base catalyst | New ester (2-chlorobenzoyl-OR'), 2-Biphenylol | Heat, often with excess alcohol |

Elucidation of Reaction Mechanisms and Kinetics Associated with 2 Chlorobenzoic Acid, 2 Biphenyl Ester

Mechanistic Investigations of Ester Formation Reactions

The synthesis of 2-Chlorobenzoic acid, 2-biphenyl ester typically proceeds via the Fischer-Speier esterification, an acid-catalyzed reaction between 2-chlorobenzoic acid and 2-phenylphenol (B1666276). byjus.comorganic-chemistry.org This process is an equilibrium reaction, and to achieve a high yield, the equilibrium must be shifted towards the products. tcu.edu This is commonly accomplished by using an excess of one reactant (typically the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.orgtcu.edulibretexts.org

The Fischer esterification mechanism involves several key steps, each with distinct intermediates and transition states. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of 2-chlorobenzoic acid by a strong acid catalyst, such as sulfuric acid. byjus.comlibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. organic-chemistry.org

The activated carboxylic acid is then attacked by the nucleophilic oxygen atom of 2-phenylphenol's hydroxyl group. byjus.com This attack forms a tetrahedral intermediate, specifically an oxonium ion. organic-chemistry.orgmasterorganicchemistry.com Following this, a proton is transferred from the oxonium ion to one of the hydroxyl groups, creating an activated complex. byjus.com This proton transfer, a form of tautomerism, results in the formation of a good leaving group: water. organic-chemistry.org

The subsequent step is the elimination of a water molecule from the tetrahedral intermediate, which reforms the carbonyl double bond and yields a protonated ester. byjus.commasterorganicchemistry.com The reaction concludes with the deprotonation of this intermediate, regenerating the acid catalyst and producing the final product, this compound. byjus.com The entire six-step mechanism can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

For example, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, has been studied to determine its kinetic parameters. dnu.dp.ua The activation energies for the forward (esterification) and reverse (hydrolysis) reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua Such studies allow for the development of mathematical models to predict reaction conversion over time under various conditions. dnu.dp.ua The steric hindrance provided by the ortho-chloro group on the benzoic acid and the ortho-phenyl group on the phenol may influence the reaction rate, generally slowing it down compared to less hindered reactants.

| Parameter | Value |

|---|---|

| Forward Activation Energy (Ea, forward) | 58.40 kJ·mol⁻¹ |

| Reverse Activation Energy (Ea, reverse) | 57.70 kJ·mol⁻¹ |

| Thermal Effect (ΔH) | 622 J·mol⁻¹ |

| Temperature Range | 365.2–389.4 K |

Hydrolysis Mechanisms of Aryl Esters, Specific to this compound

The hydrolysis of esters is the reverse of esterification, breaking the ester bond to yield a carboxylic acid and an alcohol. byjus.com For an aryl ester like this compound, this reaction can be catalyzed by either acid or base, or proceed under neutral conditions.

Acid-catalyzed hydrolysis of esters is the reverse of the Fischer esterification and proceeds by the A-2 mechanism. jcsp.org.pk The reaction is initiated by the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. jcsp.org.pk Subsequent proton transfers lead to the formation of a good leaving group (2-phenylphenol), which is then eliminated. The final step is the deprotonation of the resulting carboxylic acid. The order of catalytic efficiency for strong acids in A-2 mechanisms is typically HCl > H₂SO₄ > HClO₄. jcsp.org.pk

The rate of acid-catalyzed hydrolysis is influenced by the electronic effects of substituents on both the acyl and the phenyl portions of the ester. Electron-withdrawing groups on the acyl moiety generally increase the rate of hydrolysis, while electron-donating groups decrease it.

| Substituent (in Benzoate (B1203000) Ring) | Relative Rate Constant (k/k₀) |

|---|---|

| p-NO₂ | 5.20 |

| m-NO₂ | 4.85 |

| m-Cl | 2.15 |

| p-Cl | 1.60 |

| H | 1.00 |

| m-CH₃ | 0.75 |

| p-CH₃ | 0.52 |

Note: Data is illustrative of electronic effects in acid-catalyzed hydrolysis and not specific to this compound.

Base-catalyzed hydrolysis, or saponification, of aryl esters typically occurs via the bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. epa.gov This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and leading to the departure of the leaving group, which in this case is the 2-phenylphenoxide anion. The reaction is effectively irreversible because the departing alkoxide or phenoxide is a strong base that deprotonates the newly formed carboxylic acid, creating a resonance-stabilized carboxylate salt.

The rate of this reaction is highly dependent on the nature of the substituents. Electron-withdrawing groups on either the acyl or the phenyl portion of the ester increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack and increasing the hydrolysis rate. rsc.org For substituted phenyl benzoates, the Hammett equation can be used to correlate kinetic data, with a positive ρ value indicating that the reaction is favored by electron-withdrawing groups. rsc.org Studies on substituted aryl benzoates in an ethanol-water mixture yielded a Hammett ρ value of 1.93. rsc.org

| Substituent (X) | k₂ (M⁻¹s⁻¹) |

|---|---|

| p-NO₂ | 1.25 x 10⁻¹ |

| m-NO₂ | 9.55 x 10⁻² |

| m-Cl | 1.82 x 10⁻² |

| p-Cl | 1.05 x 10⁻² |

| H | 4.68 x 10⁻³ |

| m-CH₃ | 3.16 x 10⁻³ |

| p-CH₃ | 2.00 x 10⁻³ |

In the absence of strong acids or bases, esters can undergo neutral hydrolysis, where water itself acts as the nucleophile. This reaction is generally much slower than its acid- or base-catalyzed counterparts. The mechanism is thought to involve a concerted process or catalysis by additional water molecules. In one proposed mechanism, one water molecule acts as a nucleophile, attacking the carbonyl carbon, while a second water molecule acts as a general base, accepting a proton from the attacking water molecule. This general base catalysis facilitates the nucleophilic attack. The presence of substituents can influence the rate of neutral hydrolysis, though the effect is typically less pronounced than in catalyzed reactions.

Transesterification Reaction Mechanisms Involving this compound

Transesterification is a crucial class of reactions for esters, involving the exchange of the alkoxy or aryloxy group of an ester with that of an alcohol. For this compound, this process entails substituting the 2-biphenyl ester moiety with a different alcohol. The reaction can be catalyzed by either an acid or a base, each following a distinct mechanistic pathway. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, the mechanism is typically an addition-elimination sequence. A strong base, such as an alkoxide, acts as the nucleophile. masterorganicchemistry.com

Nucleophilic Attack: The incoming alkoxide (R'O⁻) attacks the electrophilic carbonyl carbon of the 2-chlorobenzoyl group. This step breaks the pi bond of the carbonyl, forming a tetrahedral intermediate.

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the leaving group, which in this case is the 2-phenoxyphenolate anion (the conjugate base of 2-phenylphenol).

Proton Transfer: The liberated 2-phenoxyphenolate anion is a weaker base than the incoming alkoxide. It will typically be protonated by the conjugate acid of the alkoxide catalyst or during workup, yielding 2-phenylphenol and the new ester.

The reaction is an equilibrium process. To drive it towards the desired product, the incoming alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄), the mechanism involves a series of protonation and deprotonation steps.

Protonation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the new alcohol (R'OH) acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added alcohol moiety to the 2-biphenyl ester oxygen atom. This converts the 2-phenylphenol group into a good leaving group.

Elimination: The tetrahedral intermediate collapses, eliminating a neutral molecule of 2-phenylphenol and reforming the protonated carbonyl group.

Deprotonation: The protonated new ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product.

The kinetics of transesterification can be influenced by several factors, including the type and concentration of the catalyst, the molar ratio of reactants, and the reaction temperature. researchgate.netresearchgate.net

| Catalyst Type | Mechanism Steps | Key Intermediate | Driving Force |

| Base (e.g., R'O⁻) | 1. Nucleophilic Addition2. Elimination of Leaving Group | Tetrahedral Alkoxide | Use of excess alcohol; removal of product |

| Acid (e.g., H₂SO₄) | 1. Carbonyl Protonation2. Nucleophilic Attack3. Proton Transfer4. Elimination of Leaving Group5. Deprotonation | Protonated Tetrahedral Intermediate | Use of excess alcohol; removal of product |

Reaction Pathways for Halogen Substitutions (e.g., Nucleophilic Aromatic Substitution) on the Chlorobenzoic Moiety

The chlorine atom on the 2-chlorobenzoic acid moiety of the ester is susceptible to replacement by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing a leaving group and electron-withdrawing substituents. masterorganicchemistry.com

The SNAr mechanism proceeds in two main steps:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This attack is possible because the aromatic ring is rendered electron-deficient by the presence of the ortho-ester group. The attack forces the electrons of the pi bond onto the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the ortho-ester group, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion, Cl⁻) is expelled. youtube.com

The rate-determining step is typically the formation of the Meisenheimer complex. youtube.com The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. masterorganicchemistry.com In this compound, the ester group in the ortho position serves this activating role. Research on related 2-alkoxybenzoic esters has shown that the ester function highly activates the elimination of an ortho group for nucleophilic aromatic substitution by reagents like arylmagnesium or aryllithiums. oup.com The chloride on 2-chlorobenzoic acid itself is known to be readily replaced by nucleophiles such as ammonia. wikipedia.org

| Nucleophile (Nu⁻) | Reagent Example | Product of Substitution | Reaction Conditions |

| Amide (R₂N⁻) | Lithium diisopropylamide (LDA) | 2-(Dialkylamino)benzoic acid, 2-biphenyl ester | Typically low temperatures (-78 to 0 °C) in an aprotic solvent (e.g., THF) researchgate.net |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 2-Methoxybenzoic acid, 2-biphenyl ester | Elevated temperatures in the corresponding alcohol as solvent |

| Aryl Lithium (ArLi) | Phenyllithium (PhLi) | 2-Phenylbenzoic acid (Biphenyl-2-carboxylic acid), 2-biphenyl ester | Low temperatures (e.g., 0 °C) in an ether solvent oup.com |

| Ammonia (NH₃) | Aqueous Ammonia | 2-Aminobenzoic acid, 2-biphenyl ester | Elevated temperature and pressure wikipedia.org |

Oxidation and Reduction Mechanisms Involving the Compound or its Moieties

The this compound molecule has several sites that can undergo oxidation or reduction, including the ester functional group and the two distinct aromatic systems.

Oxidation Mechanisms: The biphenyl (B1667301) and chlorobenzoic acid moieties exhibit different susceptibilities to oxidation.

Biphenyl Moiety: The biphenyl group is a potential target for oxidative reactions. Studies on biphenyl carboxylic acids, which are key intermediates in the oxidative ring-opening of larger polycyclic aromatics, show that under thermal or catalytic conditions, they can decompose. acs.org The oxidation of multinuclear aromatics can proceed through the formation of quinonoids, followed by further oxidation and ring-opening to yield carboxylic acids. acs.org While the ester is not a carboxylic acid, harsh oxidative conditions could potentially lead to the cleavage of one of the phenyl rings in the biphenyl group.

Chlorobenzoic Moiety: The 2-chlorobenzoic acid ring is relatively resistant to oxidation. Indeed, 2-chlorobenzoic acid is commonly prepared by the strong oxidation of 2-chlorotoluene (B165313) with reagents like potassium permanganate (B83412), demonstrating the stability of the chlorinated aromatic ring under these conditions. wikipedia.org

Ester Moiety: Oxidative cleavage of the ester itself is a possible pathway. This can occur at the C-O bond of the alcohol portion. For instance, cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters. nih.gov The proposed mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the ester oxygen, followed by oxygen rebound to form a hemiacetal-like structure that collapses to the carboxylic acid and an aldehyde. nih.gov Similarly, electrooxidation of benzylic esters at a platinum electrode can cleave the ester to yield an aldehyde. acs.org

Reduction Mechanisms: Reduction reactions primarily target the ester functional group, although the chloro-substituent could also be affected under specific conditions.

Ester Moiety Reduction: The ester group can be readily reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

The mechanism with LiAlH₄ involves two main stages:

First Hydride Addition: A hydride ion (H⁻) from AlH₄⁻ performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, eliminating the 2-phenoxyphenolate anion as the leaving group and forming an aldehyde intermediate.

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming a new tetrahedral alkoxide intermediate.

Protonation: An acidic workup protonates the alkoxide to yield the final product, (2-chlorophenyl)methanol, along with 2-phenylphenol from the leaving group. libretexts.org

Using a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H), especially at low temperatures (e.g., -78 °C), can often stop the reaction at the aldehyde stage. libretexts.org

Chlorobenzoic Moiety Reduction: The chloro group on the aromatic ring is generally resistant to reduction by metal hydrides like LiAlH₄. Its removal (hydrodehalogenation) typically requires more specific conditions, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or dissolving metal reductions, which are less common for ester substrates without affecting the ester group.

| Reaction Type | Moiety Targeted | Reagent(s) | Likely Product(s) | Mechanism Highlights |

| Oxidation | Biphenyl | Strong Oxidants (e.g., V₂O₅, heat) | Ring-opened dicarboxylic acids | C-C bond scission via quinonoid intermediates acs.org |

| Oxidation | Ester | Cytochrome P-450 / Electrooxidation | 2-Chlorobenzoic acid + Aldehyde | Hydrogen abstraction or electron transfer followed by collapse of a hemiacetal intermediate nih.govacs.org |

| Reduction | Ester | LiAlH₄ followed by H₃O⁺ | (2-Chlorophenyl)methanol + 2-Phenylphenol | Two successive nucleophilic hydride attacks libretexts.org |

| Reduction | Ester | DIBAL-H (-78 °C) followed by H₂O | 2-Chlorobenzaldehyde + 2-Phenylphenol | Single hydride attack, stable intermediate at low temp libretexts.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chlorobenzoic Acid, 2 Biphenyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For a comprehensive structural assignment of 2-Chlorobenzoic acid, 2-biphenyl ester, a suite of one-dimensional and two-dimensional NMR experiments would be utilized.

Two-Dimensional NMR Methodologies for Structural Assignment (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for deciphering complex molecular structures by revealing correlations between different nuclei.

Correlation SpectroscOPY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be instrumental in establishing the proton-proton connectivities within the 2-chlorobenzoyl and the 2-biphenyl moieties. For instance, it would show correlations between adjacent aromatic protons on both rings, allowing for the assignment of their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atoms they are attached to (¹J C-H coupling). This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. For the target molecule, each proton signal would be correlated to its corresponding carbon signal, providing a clear map of the C-H bonds in both the chlorinated benzoic acid and the biphenyl (B1667301) parts of the ester.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the entire molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H couplings). This technique is particularly important for identifying quaternary (non-protonated) carbons. For this compound, HMBC would be used to connect the fragments identified by COSY and HSQC. For example, it would show a correlation between the protons on one of the biphenyl rings and the carbonyl carbon of the ester group, confirming the ester linkage. It would also establish the connectivity between the two phenyl rings of the biphenyl group.

To illustrate the application of these techniques, the following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on known values for related structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carbonyl (C=O) | - | ~165 | Protons on the 2-chlorobenzoyl and 2-biphenyl rings |

| C1' (Biphenyl) | - | ~149 | Protons on the second phenyl ring |

| C2' (Biphenyl) | - | ~140 | Protons on the same and adjacent phenyl rings |

| Aromatic CHs | 7.2 - 8.1 | 127 - 134 | To other aromatic carbons and the carbonyl carbon |

Advanced Techniques for Stereochemical Elucidation

The stereochemistry of this compound, particularly the rotational barrier and preferred conformation around the C-O ester bond and the biphenyl C-C single bond, can be investigated using advanced NMR techniques. Biphenyl itself prefers a twisted conformation to minimize steric hindrance between the ortho-protons of the two rings.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons. For the target molecule, NOE correlations between protons on the 2-chlorobenzoyl ring and the 2-biphenyl ring would provide evidence for their through-space interactions, helping to define the molecule's three-dimensional conformation in solution.

Mass Spectrometry Approaches for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₉H₁₃ClO₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Expected Exact Mass Calculation for C₁₉H₁₃³⁵ClO₂:

19 x C = 19 x 12.00000 = 228.00000

13 x H = 13 x 1.00783 = 13.10179

1 x Cl = 1 x 34.96885 = 34.96885

2 x O = 2 x 15.99491 = 31.98982

Total Exact Mass = 308.05526 u

An HRMS measurement confirming this exact mass would provide strong evidence for the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. For this compound, characteristic fragmentation pathways would be expected.

Common fragmentation patterns for esters include cleavage of the bond next to the carbonyl group. For the target compound, key fragment ions would likely include:

Loss of the biphenoxy group (-O-C₁₂H₉) to yield the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺).

Loss of the 2-chlorobenzoyl group (-CO-C₆H₄Cl) to yield the biphenyl cation ([C₁₂H₉]⁺).

Cleavage of the ester bond to form a 2-chlorobenzoate (B514982) radical and a biphenyl cation.

The following table outlines the expected major fragment ions in the mass spectrum of this compound.

| Fragment Ion | m/z (for ³⁵Cl) | Structure |

| [C₁₉H₁₃ClO₂]⁺ | 308 | Molecular Ion |

| [C₇H₄ClO]⁺ | 139 | 2-Chlorobenzoyl cation |

| [C₁₂H₉]⁺ | 153 | Biphenyl cation |

| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |

Vibrational Spectroscopy Applications (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. Key characteristic absorption bands for this compound would include:

C=O Stretch: A strong absorption band is expected in the region of 1730-1750 cm⁻¹, characteristic of an aromatic ester carbonyl group.

C-O Stretch: A strong band for the ester C-O stretch is expected in the 1250-1300 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands of varying intensity would appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region would indicate the presence of the carbon-chlorine bond.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would also reveal characteristic vibrations. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

The table below summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Ester C=O | Stretch | 1730 - 1750 | Medium |

| Ester C-O | Stretch | 1250 - 1300 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium |

Based on a comprehensive search of available scientific literature, there is currently no specific published data for the advanced spectroscopic and analytical characterization of the compound This compound .

Detailed research findings for the requested analytical methodologies—X-ray Crystallography, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Chiral Chromatography, and other advanced techniques such as electrochemical or thermal analysis—are not available for this specific ester.

While information exists for the precursor, 2-Chlorobenzoic acid , and for isomers such as 3-Chlorobenzoic acid, 2-biphenyl ester , this information cannot be used to describe the subject compound as per the strict requirement to focus solely on This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings for the specified outline.

Computational Chemistry and Theoretical Investigations of 2 Chlorobenzoic Acid, 2 Biphenyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the electronic properties of aromatic esters. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of molecular geometries, orbital energies, and other key chemical descriptors. For molecules like 2-Chlorobenzoic acid, 2-biphenyl ester, DFT calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d) to accurately model its structure and behavior. jcsp.org.pkjcsp.org.pk

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles. The molecule possesses several rotatable bonds, primarily the C-O ester linkages and the C-C bond of the biphenyl (B1667301) group, leading to multiple possible conformations.

The key dihedral angles that define the conformation are:

τ1 (O=C-O-C): Rotation around the ester bond connecting the carbonyl group to the biphenyl ring.

τ2 (C-C-C=O): Rotation around the bond connecting the 2-chlorobenzoyl group to the ester oxygen.

τ3 (C-C-C-C): The twist angle between the two phenyl rings of the biphenyl moiety.

DFT calculations on the parent compound, phenyl benzoate (B1203000), have shown that rotation around the ester bonds is surprisingly flexible. nih.gov For this compound, steric hindrance from the ortho-chloro substituent on one ring and the ortho-hydrogens on the biphenyl group will significantly influence the preferred conformation. libretexts.org The biphenyl group itself is known to have a non-planar (twisted) minimum energy conformation in the gas phase, with a dihedral angle of approximately 45°, resulting from a balance between conjugative effects (favoring planarity) and steric repulsion of the ortho-hydrogens (favoring a twist). researchgate.net The optimization process involves finding the set of dihedral angles that corresponds to the global energy minimum.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (Illustrative Data)

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=O | 1.21 Å | Carbonyl double bond length. |

| C-O (Ester) | 1.35 Å | Single bond between carbonyl carbon and biphenyl oxygen. |

| C-Cl | 1.74 Å | Bond between the benzoic ring and the chlorine atom. |

| C-C (Biphenyl) | 1.49 Å | Single bond connecting the two phenyl rings. |

| Dihedral Angles (°) | ||

| τ1 (O=C-O-C) | ~180° | Indicates a preference for a planar s-trans ester conformation. |

| τ2 (C-C-C=O) | ~30° | Twist of the chlorobenzoyl group relative to the ester plane. |

| τ3 (C-C-C-C) | ~45° | Twist angle between the two rings of the biphenyl group. libretexts.org |

Note: This data is illustrative and based on typical values for related structures. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, while the LUMO would likely be centered on the electron-withdrawing 2-chlorobenzoyl moiety, particularly the carbonyl group.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

Note: This data is illustrative, based on DFT calculations of similar aromatic compounds.

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. For ¹H and ¹³C NMR, DFT has become a reliable tool for assigning complex spectra. nih.govmdpi.com Studies on substituted benzoic acid esters have shown that DFT can elucidate anomalous chemical shifts that are difficult to predict with simple empirical rules, especially for protons ortho to the ester group. researchgate.netnih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to observed spectral bands. For aromatic esters, the most prominent IR peak is the C=O stretch. spectroscopyonline.com Its frequency is sensitive to electronic effects; conjugation with the aromatic rings in this compound is expected to lower its frequency compared to a saturated ester. youtube.com DFT studies on the related 2-chlorobenzoic acid have successfully correlated calculated frequencies with experimental IR and Raman data. researchgate.netniscpr.res.in

Table 3: Predicted Vibrational Frequencies and NMR Shifts (Illustrative Data)

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| Vibrational Frequencies (cm⁻¹) | ||

| C=O Stretch | 1725 cm⁻¹ | Strong absorption in the IR spectrum, characteristic of aromatic esters. spectroscopyonline.com |

| C-O Stretch (Asymmetric) | 1280 cm⁻¹ | Strong absorption, part of the ester "fingerprint" region. spectroscopyonline.com |

| C-Cl Stretch | 750 cm⁻¹ | Corresponds to the carbon-chlorine bond vibration. |

| ¹H NMR Chemical Shifts (ppm) | ||

| Aromatic Protons (Biphenyl) | 7.2-7.6 ppm | Protons on the unsubstituted phenyl rings. |

| Aromatic Protons (Chlorobenzoyl) | 7.4-8.0 ppm | Protons on the substituted ring, influenced by Cl and ester groups. |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C=O (Carbonyl) | 165 ppm | Characteristic downfield shift for an ester carbonyl carbon. |

Note: Predicted values are illustrative. Calculated vibrational frequencies are often scaled to better match experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape at a given temperature. tandfonline.comtandfonline.com This is particularly useful for a flexible molecule like this compound, as it can reveal the relative populations of different conformers and the energy barriers for converting between them. nih.gov Furthermore, MD simulations can model the molecule in a solvent or in a condensed phase, providing information about intermolecular interactions, such as π-π stacking between aromatic rings, which govern its bulk properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Efficiency Parameters

QSPR modeling establishes a mathematical relationship between the structural or physicochemical properties of a molecule (descriptors) and a specific property of interest. nih.gov For this compound, a QSPR model could be developed to predict parameters related to its synthesis, such as reaction yield or rate constant. Descriptors for the model could include quantum chemical parameters derived from DFT (like atomic charges or HOMO/LUMO energies), steric parameters, and topological indices. nih.gov By building a model based on a training set of similar esterification reactions, one could predict the synthetic efficiency for this specific target molecule. mdpi.com

Reaction Pathway Energetics and Transition State Characterization Using Computational Approaches

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions, offering insights into reaction pathway energetics and the fleeting nature of transition states that are often difficult to probe experimentally. For a molecule such as this compound, computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating its formation and potential transformations. The synthesis of this ester likely proceeds through a copper-catalyzed Ullmann-type condensation reaction, involving the coupling of a salt of 2-chlorobenzoic acid with 2-hydroxybiphenyl. Computational studies of analogous systems have shed light on the mechanistic possibilities, which can be extrapolated to this specific reaction.

A plausible catalytic cycle, informed by computational studies on similar Ullmann-type C-O coupling reactions, would involve several key steps. nih.govmdpi.comorganic-chemistry.org These typically include the formation of a copper(I) phenoxide complex, oxidative addition of the aryl halide (a derivative of 2-chlorobenzoic acid) to the copper center, and subsequent reductive elimination to form the final ester product and regenerate the copper(I) catalyst. organic-chemistry.orgnih.gov DFT calculations are crucial for determining the Gibbs free energy profile of this entire process. By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed. This diagram visually represents the energy changes throughout the reaction, highlighting the activation energy barriers for each step.

The characterization of transition states is a cornerstone of these computational investigations. A transition state represents the highest energy point along the reaction coordinate between two intermediates and is characterized by a single imaginary frequency in its vibrational analysis. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the Ullmann-type synthesis of this compound, a key transition state would be that of the oxidative addition step, where the C-Cl bond of the 2-chlorobenzoyl moiety begins to interact with the copper center. Another critical transition state would be associated with the reductive elimination step, where the new C-O bond forming the ester linkage is established.

Computational models can also explore the influence of ligands on the copper catalyst, which are often employed to enhance reaction efficiency. nih.govnih.gov Different ligands can alter the electronic and steric environment around the copper center, thereby affecting the energetics of the catalytic cycle. DFT calculations can predict how different ligands might stabilize or destabilize key intermediates and transition states, thus guiding the experimental selection of optimal catalytic systems. For instance, calculations can reveal how a ligand might lower the energy barrier for the rate-determining step, which in many copper-catalyzed cross-coupling reactions is the oxidative addition. nih.gov

Recent computational and experimental work has also raised the possibility of concerted mechanisms for nucleophilic aromatic substitution (SNAr) reactions, challenging the classical two-step addition-elimination pathway. nih.govresearchgate.net While the Ullmann condensation is typically viewed through the lens of oxidative addition and reductive elimination, it is conceivable that under certain conditions, a more concerted pathway could be operative. Computational studies, through the analysis of kinetic isotope effects and the potential energy surface, can help distinguish between stepwise and concerted mechanisms. nih.gov

To illustrate the type of data generated from such computational investigations, the following tables provide hypothetical energetic data for the copper-catalyzed formation of this compound.

Table 1: Calculated Relative Free Energies (kcal/mol) for Key Species in the Catalytic Cycle

| Species | Description | Relative Free Energy (ΔG) |

| Reactants | 2-chlorobenzoyl species + copper(I) catalyst + 2-biphenoxide | 0.0 |

| Int-1 | Copper(I)-biphenoxide complex | -5.2 |

| TS-1 | Transition state for oxidative addition | +22.5 |

| Int-2 | Copper(III) intermediate | +8.7 |

| TS-2 | Transition state for reductive elimination | +18.9 |

| Products | This compound + copper(I) catalyst | -15.8 |

Note: These values are hypothetical and serve to illustrate the typical energetic landscape of a catalytic reaction pathway.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS-1) for Oxidative Addition

| Parameter | Description | Value (Å) |

| Cu-Cl distance | Distance between copper and the chlorine atom | 2.58 |

| C-Cl distance | Length of the breaking carbon-chlorine bond | 2.15 |

| Cu-C distance | Distance between copper and the aryl carbon | 2.20 |

Note: These geometric parameters are illustrative of a typical oxidative addition transition state where the C-Cl bond is elongated and new interactions with the copper center are forming.

Strategic Applications of 2 Chlorobenzoic Acid, 2 Biphenyl Ester in Organic Synthesis and Materials Precursor Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is no available literature detailing the use of 2-Chlorobenzoic acid, 2-biphenyl ester as a key intermediate in the synthesis of complex organic molecules.

Precursor to Biologically Relevant Scaffolds (Focus on synthetic methodology)

No specific synthetic methodologies have been found that utilize this compound as a precursor for biologically relevant scaffolds.

Building Block for Advanced Materials (e.g., Polymer Monomers, Specialty Chemicals - focus on synthetic role)

The role of this compound as a building block for advanced materials such as polymer monomers or specialty chemicals is not documented in available scientific sources.

Utilization in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While the chloro- and ester- functionalities could theoretically be involved in cross-coupling reactions, no studies specifically documenting the use of this compound in Suzuki, Heck, Sonogashira, or other palladium-catalyzed reactions have been identified.

Applications in the Synthesis of Liquid Crystalline Compounds and Optoelectronic Materials (Emphasis on synthetic route)

Although biphenyl (B1667301) esters are a known class of liquid crystals, the specific application and synthetic routes involving this compound for creating liquid crystalline or optoelectronic materials are not described in the literature.

Role in Multi-Component Reactions and Cascade Transformations

There is no evidence to suggest that this compound has been employed in multi-component reactions or cascade transformations to build complex molecular architectures.

Environmental Transformation and Degradation Pathways of 2 Chlorobenzoic Acid, 2 Biphenyl Ester

Photolytic Degradation Mechanisms and Products

2-phenylphenol (B1666276) undergoes rapid phototransformation in aqueous environments. industrialchemicals.gov.au Studies show its degradation half-life (DT50) in water is between 0.3 and 5.3 days upon irradiation. industrialchemicals.gov.au Photolysis of 2-phenylphenol in air-saturated water irradiated at 296 nm results in several degradation products. The three principal photoproducts identified are phenylhydroquinone (B131500) (PHQ), phenylbenzoquinone (PBQ), and 2-hydroxydibenzofuran (B1202526) (2OHDBF). industrialchemicals.gov.au In contrast, the chlorinated moiety, 2-chlorobenzoic acid, is subject to photocatalytic degradation, for instance in the presence of titanium dioxide (TiO₂) under UV light, which follows first-order kinetics. nih.gov

| Parent Compound | Condition | Half-Life (DT50) | Major Degradation Products | Citation |

|---|---|---|---|---|

| 2-Phenylphenol | Aqueous Photolysis (Irradiation at 296 nm) | 0.3 - 5.3 days | Phenylhydroquinone (PHQ), Phenylbenzoquinone (PBQ), 2-Hydroxydibenzofuran (2OHDBF) | industrialchemicals.gov.au |

| 2-Chlorobenzoic Acid | Aqueous Photolysis with TiO₂ Catalyst (UV light) | Follows first-order kinetics | Not specified in detail in the provided results | nih.gov |

Hydrolytic Stability and Degradation in Aqueous Environments

The central mechanism for the degradation of 2-Chlorobenzoic acid, 2-biphenyl ester in aqueous environments is the hydrolysis of its ester linkage. This reaction, which can be catalyzed by acid or base conditions, breaks the bond between the carbonyl group and the phenoxy group, releasing 2-chlorobenzoic acid and 2-phenylphenol. nih.gov

Once formed, the hydrolysis products exhibit different stabilities. 2-phenylphenol itself is not susceptible to further hydrolysis as it lacks hydrolyzable functional groups. A study conducted according to OECD TG 111 found that less than 10% of 2-phenylphenol hydrolyzed over a 5-day period, indicating a half-life of over a year. industrialchemicals.gov.au The environmental persistence of the initial ester is therefore largely dependent on the rate of this primary ester hydrolysis step.

Biotransformation Pathways in Environmental Systems (e.g., Microbial Degradation, Metabolites)

Following hydrolysis, the two main products of this compound are subject to microbial degradation. Both compounds can be utilized by various microorganisms as carbon and energy sources.

2-Chlorobenzoic Acid (2-CBA): Bacteria capable of degrading 2-CBA have been isolated from environmental samples. For example, Pseudomonas cepacia 2CBS can grow on 2-CBA as its sole carbon and energy source. nih.gov The degradation pathway involves a multi-component enzyme system, 2-chlorobenzoate (B514982) 1,2-dioxygenase, which requires molecular oxygen and NADH. nih.gov This enzyme catalyzes the conversion of 2-chlorobenzoate into catechol, releasing the chlorine substituent in the process. nih.gov The resulting catechol is then primarily degraded through a meta-cleavage pathway, mediated by the enzyme catechol 2,3-dioxygenase. nih.gov Some studies have also noted the formation of 2,3-dihydroxybenzoate as a minor dead-end metabolite in certain bacterial strains. nih.gov

2-Phenylphenol (2-Hydroxybiphenyl): 2-phenylphenol is considered to be readily biodegradable. industrialchemicals.gov.auewg.org Studies have demonstrated rapid and extensive biodegradation in water and activated sludge. industrialchemicals.gov.aunih.gov For example, one study observed 70.8-75.7% biodegradation based on CO₂ evolution within 28 days, while another noted 100% degradation in river water within 6 to 9 days. industrialchemicals.gov.au

The bacterium Pseudomonas sp. strain HBP1 can utilize 2-hydroxybiphenyl as a sole carbon and energy source. nih.gov The metabolic pathway is initiated by an NADH-dependent monooxygenase that hydroxylates the compound to form 2,3-dihydroxybiphenyl. nih.gov This intermediate then undergoes meta-cleavage of the aromatic ring, leading to the subsequent formation of benzoate (B1203000), which can enter central metabolic pathways. nih.gov

| Hydrolysis Product | Microorganism Example | Key Enzyme(s) | Metabolic Pathway | Key Metabolites | Citation |

|---|---|---|---|---|---|

| 2-Chlorobenzoic Acid | Pseudomonas cepacia | 2-chlorobenzoate 1,2-dioxygenase, Catechol 2,3-dioxygenase | Dioxygenation, Dehalogenation, Decarboxylation, meta-ring cleavage | Catechol, 2-hydroxy-cis,cis-muconic acid semialdehyde | nih.gov |

| 2-Phenylphenol | Pseudomonas sp. strain HBP1 | NADH-dependent monooxygenase | Hydroxylation, meta-ring cleavage | 2,3-Dihydroxybiphenyl, Benzoate | nih.gov |

Fate of Degradation Products in the Environment

The ultimate environmental fate of this compound is determined by the degradability of its metabolites. The primary degradation products from photolytic and biological pathways include several key intermediates:

From 2-Phenylphenol: Phenylhydroquinone, phenylbenzoquinone, and 2-hydroxydibenzofuran are formed via photolysis. industrialchemicals.gov.au Benzoate is a key metabolite from microbial degradation. nih.gov

From 2-Chlorobenzoic Acid: Catechol is the central intermediate in its microbial degradation. nih.gov

Compounds like benzoate and catechol are common intermediates in the microbial breakdown of many aromatic compounds. They are typically funneled into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, and can be mineralized to carbon dioxide and water under aerobic conditions. nih.gov The chlorinated degradation products of some pesticides can sometimes be more persistent, but the initial dehalogenation of 2-chlorobenzoic acid mitigates this. nih.gov The furan (B31954) derivative (2-hydroxydibenzofuran) formed from photolysis may exhibit greater persistence.

Analytical Methodologies for Environmental Monitoring (focus on methods, not specific presence/concentration)

Monitoring the environmental transformation of this compound requires analytical methods capable of detecting the parent compound and its primary degradation products, 2-chlorobenzoic acid and 2-phenylphenol.

Sample preparation is a critical first step and typically involves extraction from the environmental matrix (e.g., water, soil, sediment). Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which concentrate the analytes and remove interfering substances. nih.govclu-in.org For soil samples, accelerated solvent extraction may be employed. researchgate.net

Following extraction and cleanup, various instrumental techniques are used for separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for identifying and quantifying these compounds. For acidic analytes like 2-chlorobenzoic acid, a derivatization step (e.g., methylation with diazomethane) is often required to make them volatile enough for GC analysis. researchgate.net GC-MS provides high sensitivity and specificity. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is also a common method, particularly for compounds that are less volatile or thermally unstable. It can be coupled with various detectors, including Ultraviolet (UV) or fluorescence detectors. nih.govcdc.gov For enhanced sensitivity and confirmation, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov

The U.S. Environmental Protection Agency (EPA) has established standard methods (e.g., Methods 8100, 8250, 8310) for analyzing similar aromatic compounds in various environmental matrices. cdc.govepa.gov

| Technique | Detector | Sample Preparation | Applicability | Citation |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detection (FID) | Solvent Extraction, Solid-Phase Extraction (SPE), Derivatization (for acids) | 2-Phenylphenol, derivatized 2-Chlorobenzoic Acid | researchgate.netcdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Fluorescence, Mass Spectrometry (MS, MS/MS) | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | 2-Phenylphenol, 2-Chlorobenzoic Acid | nih.govcdc.gov |

Emerging Research Perspectives and Future Directions for 2 Chlorobenzoic Acid, 2 Biphenyl Ester Studies

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of 2-Chlorobenzoic acid, 2-biphenyl ester would likely involve the esterification of 2-chlorobenzoic acid with 2-phenylphenol (B1666276). This process often relies on stoichiometric activating agents and organic solvents. Future research will focus on developing more efficient and environmentally benign synthetic methodologies.

The principles of green chemistry are central to this endeavor. mdpi.com This includes the use of catalysts over stoichiometric reagents, minimizing waste, and utilizing renewable feedstocks and safer solvents. proquest.com One promising avenue is the application of novel catalytic systems that operate under milder conditions. For instance, recent advancements in the green synthesis of biphenyl (B1667301) carboxylic acids have utilized water-soluble nanocatalysts for cross-coupling reactions, achieving high yields in aqueous media at room temperature. researchgate.net Adapting such catalytic systems for esterification reactions could significantly reduce the environmental impact. Another approach involves biocatalysis, using enzymes like lipases to perform the esterification under mild, solvent-free conditions, thereby enhancing sustainability.

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthesis

| Parameter | Traditional Route (e.g., Fischer Esterification) | Prospective Sustainable Route (e.g., Biocatalysis) |

|---|---|---|

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Immobilized Lipase (B570770) |

| Solvent | Excess reactant or azeotroping solvent (e.g., Toluene) | Solvent-free or green solvent (e.g., 2-MeTHF) |

| Temperature | High (reflux) | Mild (Room temperature to ~60 °C) |

| Waste Generation | Acidic waste, organic solvent waste | Minimal, biodegradable catalyst |

| Atom Economy | Moderate | High |

Exploration of Unconventional Reactivity and Catalysis